molecular formula C16H25N3O B8397113 N-tert-butyl-3-(piperazin-1-ylmethyl)benzamide

N-tert-butyl-3-(piperazin-1-ylmethyl)benzamide

Cat. No.: B8397113
M. Wt: 275.39 g/mol
InChI Key: ALFLGLAENVMJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-3-(piperazin-1-ylmethyl)benzamide is a useful research compound. Its molecular formula is C16H25N3O and its molecular weight is 275.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

N-tert-butyl-3-(piperazin-1-ylmethyl)benzamide

InChI

InChI=1S/C16H25N3O/c1-16(2,3)18-15(20)14-6-4-5-13(11-14)12-19-9-7-17-8-10-19/h4-6,11,17H,7-10,12H2,1-3H3,(H,18,20)

InChI Key

ALFLGLAENVMJMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)CN2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-tert-Butyl-3-(chloromethyl)benzamide (14.71 g, 65.2 mmol), tert-butyl piperazine-1-carboxylate (12.14 g, 65.2 mmol), sodium iodide (1.95 g, 13.0 mmol), triethylamine (27.3 mL, 195.5 mmol) and tetrahydrofuran (125 mL) were stirred together at room temperature for 18 hours. The reaction was then concentrated under vacuum and the residue dissolved in ethyl acetate. The organic mixture was washed consecutively with saturated aqueous sodium hydrogen carbonate solution, water (×2) and brine then concentrated under vacuum. The residue was dissolved in dichloromethane (100 mL), treated with trifluoroacetic acid (25.0 mL, 326.0 mmol) and stirred at 60° C. for 2.5 hours. The reaction was concentrated under vacuum and purified by strong cation exchange (SCX) chromatography, eluting macroporous polystyrene sulfonic acid with 2M ammonia in methanol. The resulting solution was concentrated under vacuum to give the title compound (12.8 g) as a white solid.
Quantity
14.71 g
Type
reactant
Reaction Step One
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

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